molecular formula C23H18N4O3 B1669709 CK1 Inhibitor CAS No. 301836-43-1

CK1 Inhibitor

Cat. No. B1669709
CAS RN: 301836-43-1
M. Wt: 398.4 g/mol
InChI Key: DPDZHVCKYBCJHW-UHFFFAOYSA-N
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Scientific Research Applications

D 4476 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the inhibition of specific protein kinases and their role in various chemical processes.

    Biology: D 4476 is employed to investigate cellular signaling pathways, particularly those involving casein kinase 1 and transforming growth factor-beta type I receptor.

    Medicine: It has potential therapeutic applications in cancer research, as it can inhibit the growth of cancer cells by targeting specific kinases.

    Industry: D 4476 is used in the development of kinase inhibitors for pharmaceutical applications

Mechanism of Action

D 4476 exerts its effects by selectively inhibiting casein kinase 1 and transforming growth factor-beta type I receptor. The inhibition of these kinases prevents the phosphorylation of specific substrates, thereby modulating various cellular processes. For instance, it suppresses the site-specific phosphorylation and nuclear exclusion of the forkhead box O1a (FOXO1a) transcription factor, which plays a crucial role in cell cycle regulation and apoptosis .

Safety and Hazards

While CK1 inhibitors hold great promise as a therapeutic strategy for cancer treatment, they may also pose certain safety concerns . For instance, third-generation TKIs like ponatinib have been developed to overcome resistance, but they may have safety concerns .

Biochemical Analysis

Biochemical Properties

D4476 interacts with CK1, a serine/threonine protein kinase, by inhibiting its activity . CK1 phosphorylates serine residues that are located close to another phosphoserine in multisite phosphorylation domains (MPDs) . D4476 may act as an ATP-competitive inhibitor of CK1 , indicating that it competes with ATP for the active site on the enzyme .

Cellular Effects

D4476 has been shown to have significant effects on various types of cells and cellular processes. For instance, in H4IIE hepatoma cells, D4476 specifically inhibits the phosphorylation of endogenous forkhead box transcription factor O1a (FOXO1a) on Ser322 and Ser325 within its MPD, without affecting the phosphorylation of other sites . This suggests that D4476 can influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of D4476 involves its interaction with CK1 and the subsequent inhibition of the enzyme’s activity . This inhibition is thought to occur through competition with ATP for the active site on CK1 . By inhibiting CK1, D4476 can affect the phosphorylation of various proteins and thus influence numerous cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, D4476 has been shown to have temporal effects on cellular function. For instance, treatment with D4476 can arrest cell growth at the G1 stage and induce cellular senescence when treated together with Bromodeoxyuridine (BrdU) in HeLa cells .

Dosage Effects in Animal Models

While specific studies on the dosage effects of D4476 in animal models are limited, it’s known that D4476 is used for inhibition of Csnk1a1 . In leukemia cells cultured in 96-well plates, a D4476 dose titration is performed by adding 2.5 µM, 5 µM, 10 µM, 20 µM, and 40 µM D4476 to cell cultures .

Metabolic Pathways

CK1, the primary target of D4476, is involved in numerous metabolic pathways. It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development .

Transport and Distribution

Given its cell-permeable nature , it can be inferred that D4476 can freely diffuse across the cell membrane and distribute throughout the cell.

Subcellular Localization

The subcellular localization of D4476 is not explicitly documented. Considering that its primary target, CK1, is present in multiple cellular organelles , it can be inferred that D4476 may also be found in various subcellular locations where CK1 is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D 4476 involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:

Industrial Production Methods

Industrial production of D 4476 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D 4476 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • Casein Kinase I Inhibitor III (PF-4800567)
  • SB 431542 hydrate
  • CKI-7 dihydrochloride
  • SU-5402

Uniqueness

D 4476 is unique due to its high selectivity for casein kinase 1 and transforming growth factor-beta type I receptor, with minimal effects on other kinases. This selectivity makes it a valuable tool for studying specific signaling pathways without off-target effects .

properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZHVCKYBCJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423554
Record name CK1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301836-43-1
Record name 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301836-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CK1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzonitrile (1 g) was dissolved in methanol (200 ml). Potassium carbonate was added (1 g) and the resulting suspension treated dropwise with an aqueous hydrogen peroxide solution (10 ml of 30% w/v solution) at 0° C. The suspension was stirred at room temperature for 18 hours then cautiously poured into saturated sodium hydrogen sulfite solution (200 ml) at 0° C. The mixture was tested for the presence of oxidant (starch-iodide test strips) before organic solvent removal by rotary evaporation under reduced pressure. The crude product was digested in ethyl acetate (200 ml). The ethyl acetate layer was dried (MgSO4) and evaporated to dryness under reduced pressure. The title compound was isolated by silica gel column chromatography (using a 1:9:190 ammonia:methanol:dichloromethane solution as eluent) as a beige solid (153 mg, 15%). 1H NMR (250 MHz, CDCl3) δ: 4.26 (4H, brs), 6.05 (1H, brs), 6.60 (1H, brs), 6.87 (1 H, brd, J=7. 7 Hz) 7.0-7.25 (3H, 7.53 (2H, d, J=3.7 Hz), 7.76 (2H, d, J=8.2 Hz), 7.95 (2H, d, J=8.2 Hz), 8.47 (1H, d, J=4.6 Hz); m/z (ESMS): 399 (MH+).
Name
4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of D4476?

A1: D4476 functions as a potent and relatively selective inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases. [, , , , ] It exerts its effects by competing with ATP for binding to the kinase's ATP-binding site, thereby hindering the enzyme's catalytic activity. []

Q2: How does D4476's inhibition of CK1 affect downstream signaling pathways?

A2: CK1 is involved in a wide range of cellular processes, including Wnt/β-catenin signaling, p53 regulation, circadian rhythm control, and apoptosis. [, , , , ] Inhibition of CK1 by D4476 has been shown to:

  • Disrupt Wnt/β-catenin signaling: D4476 can impede Wnt production by inhibiting Porcupine (Porcn), an O-acyltransferase critical for Wnt palmitoylation. [] It also modulates the phosphorylation status of β-catenin, affecting its stability and transcriptional activity. [, ]
  • Activate p53: D4476 can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis. [, , , ] This effect is particularly relevant in hematological cancers. []
  • Influence circadian rhythms: By affecting the phosphorylation of clock proteins, D4476 can alter circadian period length in organisms like Arabidopsis. []
  • Modulate autophagy: D4476 has been shown to impact autophagy, a cellular process involved in degrading and recycling cellular components. [, , ]
  • Affect erythrocyte survival: Studies suggest D4476 can influence erythrocyte survival by modulating cytosolic Ca2+ activity. [, , , ]

Q3: What is the molecular formula and weight of D4476?

A3: D4476 has the molecular formula C23H20N4O3 • HCl and a molecular weight of 436.9 g/mol.

Q4: Is there any spectroscopic data available for D4476?

A4: While the provided abstracts do not offer detailed spectroscopic data, it is standard practice to characterize novel compounds like D4476 using techniques like NMR (Nuclear Magnetic Resonance), Mass Spectrometry, and Infrared Spectroscopy. These analyses provide valuable information about the compound's structure, purity, and properties.

Q5: Does D4476 possess any catalytic properties itself?

A5: No, D4476 acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary function is to block the catalytic activity of CK1 kinases.

Q6: Has computational chemistry been used to study D4476?

A7: Yes, computational approaches like molecular modeling have been employed to investigate D4476's interactions with CK1. [, ] These studies provide insights into the binding mode, affinity, and potential structural modifications to enhance the compound's potency and selectivity.

Q7: How do structural modifications of D4476 influence its activity, potency, and selectivity?

A8: Studies have explored SAR by modifying the D4476 scaffold. For instance, introducing a propargyl group or a bromine atom at specific positions significantly enhanced its inhibitory activity against CK1 in Arabidopsis. [, ] These findings highlight the importance of SAR studies in optimizing drug candidates for improved efficacy and selectivity.

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